3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-Fluorophenyl)-4,5-dihydroisoxazole-5-carbonitrile” is likely to be an organic compound given its structure. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of a fluorophenyl group indicates that the compound contains a phenyl ring (a derivative of benzene) with a fluorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-fluorophenyl compound with a precursor to the isoxazole ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring is likely to contribute significantly to the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the isoxazole ring and the fluorophenyl group could make the compound reactive with certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemical substances .Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthetic Approaches : The compound is involved in aldol condensation reactions to form new pyrazole, pyrimidine, and azolopyrimidine derivatives, with potential in various chemical and pharmaceutical applications. It shows reactivity towards active methylene derivatives, leading to the formation of novel compounds with diverse structures (Ali, Ragab, Abdelghafar, & Farag, 2016).
Structural and Vibrational Properties : The compound's structural and conformational properties have been analyzed using X-ray diffraction, vibrational spectra, and theoretical calculation methods, providing valuable insights for its use in material science and molecular engineering (Saeed, Erben, Shaheen, & Flörke, 2011).
Biological and Pharmaceutical Applications
Antimicrobial Activity : Derivatives of this compound have shown promising antimicrobial properties. For instance, Schiff bases synthesized using related compounds exhibited significant activity against various bacterial strains (Puthran et al., 2019).
Molecular Docking Studies : The compound has been used in molecular docking studies, suggesting potential as a drug candidate. It's been shown to exhibit binding affinities in silico, comparable to established drugs, indicating potential for development into therapeutic agents (Venkateshan et al., 2019).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Pyrazole derivatives of the compound have been investigated as corrosion inhibitors for metals, showcasing its potential in industrial applications such as protecting metal surfaces in corrosive environments (Yadav, Gope, Kumari, & Yadav, 2016).
Synthetic Organic Chemistry
- Synthetic Building Blocks : The compound serves as a building block in synthetic organic chemistry, aiding in the development of various biologically important heterocyclic compounds (Patel, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10/h1-4,9H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAQGWFDFHCMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.